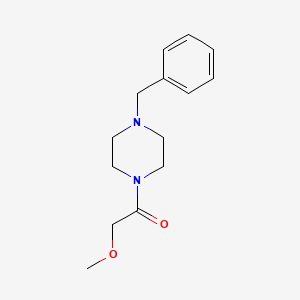

1-(4-Benzylpiperazin-1-yl)-2-methoxyethanone

説明

Contextualization of Benzylpiperazine Derivatives in Modern Drug Discovery

The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a privileged scaffold in medicinal chemistry. Its presence in numerous approved drugs is a testament to its favorable physicochemical properties, which can enhance aqueous solubility and oral bioavailability. When a benzyl (B1604629) group is attached to one of the piperazine nitrogens, the resulting benzylpiperazine (BZP) scaffold gains additional structural and functional diversity.

Benzylpiperazine derivatives have been investigated for a wide spectrum of biological activities, including but not limited to, effects on the central nervous system (CNS), cardiovascular system, and as antimicrobial and anticancer agents. The versatility of the BZP scaffold allows for substitutions at the second nitrogen atom of the piperazine ring, as well as modifications to both the benzyl and phenyl rings, leading to a vast chemical space for drug discovery. For instance, some derivatives have been explored as potential antidepressants and stimulants. researchgate.netgoogleapis.com The core structure's ability to interact with various biological targets has made it a focal point for the design of new therapeutic molecules.

Significance of 1-(4-Benzylpiperazin-1-yl)-2-methoxyethanone as a Synthetic Intermediate in Pharmaceutical Chemistry

A synthetic intermediate is a molecule that is a stepping stone in the creation of a more complex, often biologically active, final product. The significance of an intermediate lies in its ability to be efficiently converted into a desired target molecule. This compound possesses key chemical features that suggest its potential as a valuable intermediate in pharmaceutical synthesis.

The synthesis of this compound would likely involve the acylation of N-benzylpiperazine with methoxyacetyl chloride or a related activated derivative of methoxyacetic acid. This reaction would form a stable amide bond, linking the methoxyacetyl group to the piperazine ring.

The potential utility of this compound as an intermediate stems from several of its structural components:

The Benzyl Group: This group can serve as a protecting group for the piperazine nitrogen. Under certain reaction conditions, the benzyl group can be selectively removed through catalytic hydrogenation, revealing a secondary amine that can then be further functionalized. This strategy is a cornerstone of synthetic organic chemistry, allowing for the sequential and controlled modification of a molecule.

The Piperazine Core: As mentioned, this is a well-regarded scaffold in drug design. Its presence in the intermediate provides a solid foundation for the final compound's pharmacokinetic profile.

The Methoxyethanone Moiety: The ether linkage and the carbonyl group in this part of the molecule offer sites for further chemical transformations. The methoxy (B1213986) group could potentially be cleaved to reveal a hydroxyl group, or the ketone could be reduced or otherwise modified.

While direct and extensive research detailing the specific applications of this compound as a key intermediate in the synthesis of named pharmaceutical compounds is not widely documented in publicly available literature, its structure strongly suggests its utility in the synthesis of more complex benzylpiperazine derivatives. For example, it could be a precursor in the synthesis of compounds where the methoxyethanone side chain is elaborated to interact with a specific biological target.

Historical Overview of Relevant Benzylpiperazine Scaffold Applications

The history of benzylpiperazine and its derivatives is multifaceted. The parent compound, N-benzylpiperazine (BZP), was first synthesized in the 1940s. researchgate.net Initially, it was investigated for potential therapeutic applications, including as an antidepressant. googleapis.com However, these investigations did not lead to its commercialization as a pharmaceutical drug, in part due to its stimulant effects, which are qualitatively similar to those of amphetamine. patsnap.com

Despite its lack of approval for medical use, BZP gained notoriety as a recreational substance. This has led to extensive pharmacological and toxicological studies to understand its mechanism of action and potential for abuse. researchgate.netwikipedia.org

Beyond the story of BZP itself, the broader class of piperazine-containing drugs has a rich history and a significant presence in the modern pharmacopeia. Numerous drugs across various therapeutic areas incorporate the piperazine scaffold, highlighting its importance in medicinal chemistry. Examples include antihistamines, antipsychotics, and anti-anginal agents. The successful application of the piperazine ring in these approved drugs has undoubtedly fueled the continued interest in benzylpiperazine derivatives as a starting point for the development of new medicines.

Structure

3D Structure

特性

IUPAC Name |

1-(4-benzylpiperazin-1-yl)-2-methoxyethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-18-12-14(17)16-9-7-15(8-10-16)11-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFFLVTJKZOUJDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)N1CCN(CC1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 4 Benzylpiperazin 1 Yl 2 Methoxyethanone

Established Synthetic Routes and Reaction Conditions

The most common and established method for synthesizing 1-(4-benzylpiperazin-1-yl)-2-methoxyethanone involves the reaction of 1-benzylpiperazine (B3395278) with a reactive derivative of methoxyacetic acid. Two primary approaches are widely employed: the acyl chloride method and the use of coupling agents.

Acyl Chloride Method: This direct approach involves reacting 1-benzylpiperazine with methoxyacetyl chloride. Typically, the reaction is carried out in an inert aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in the presence of a base to neutralize the hydrochloric acid byproduct. Tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are common choices for this purpose. The reaction is often performed at a reduced temperature (e.g., 0 °C) to control the exothermic nature of the reaction and then allowed to warm to room temperature to ensure completion.

Amide Coupling Agent Method: An alternative and often milder approach involves the direct coupling of 1-benzylpiperazine with methoxyacetic acid using a peptide coupling agent. These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP) to improve efficiency and suppress side reactions. nih.govnih.govacgpubs.org This method is typically performed in polar aprotic solvents like dimethylformamide (DMF) or DCM. nih.gov

Interactive Table: Established Synthetic Reaction Conditions

| Method | Acylating Agent | Coupling Agent/Additive | Base | Solvent | Typical Temperature |

| Acyl Chloride | Methoxyacetyl chloride | - | Triethylamine | Dichloromethane | 0 °C to RT |

| Coupling | Methoxyacetic acid | EDC/HOBt | DMAP | Dimethylformamide | Room Temperature |

| Coupling | Methoxyacetic acid | DCC/DMAP | - | Dichloromethane | 0 °C to RT |

Methodological Enhancements and Green Chemistry Considerations

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable chemical processes. researchgate.net For the synthesis of amides like this compound, these efforts focus on reducing waste, avoiding hazardous materials, and improving energy efficiency. researchgate.net

Solvent Selection and Solvent-Free Reactions: A key aspect of green chemistry is the replacement of hazardous organic solvents. Water is an ideal green solvent for some N-acylation reactions, offering a safe, cheap, and environmentally benign medium. mdpi.comchemrxiv.org Protocols for the acylation of amines in water have been developed, sometimes utilizing benzotriazole chemistry to facilitate the reaction at room temperature or under microwave irradiation. mdpi.com Furthermore, solvent-free approaches are gaining traction. For instance, the use of methoxysilanes as coupling agents allows for the direct reaction of carboxylic acids and amines without any solvent, often with excellent yields and minimal waste. nih.govresearchgate.net

Catalytic Methods: The development of catalytic methods for amide bond formation represents a significant advancement. Instead of stoichiometric activating agents that generate large amounts of byproducts, catalytic systems can promote the reaction with higher atom economy. Electrochemical N-acylation is an emerging sustainable method that can proceed under mild conditions in aqueous media, offering excellent chemoselectivity. rsc.org

Microwave-Assisted Synthesis: Microwave irradiation has become a valuable tool in green chemistry for its ability to accelerate reaction rates, often leading to higher yields in shorter time frames and with reduced energy consumption. researchgate.net This technique can be applied to both solvent-based and solvent-free amide synthesis protocols.

Advanced Synthetic Strategies for Yield Optimization and Purity

To maximize the yield and purity of this compound, advanced synthetic strategies can be employed. These methods often provide better control over reaction conditions and can be suitable for larger-scale production.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for highly exothermic reactions, and the potential for straightforward automation and scale-up. The acylation of piperazines can be adapted to a flow regime, allowing for precise control of reaction time, temperature, and stoichiometry, which can lead to higher purity and yields by minimizing the formation of byproducts. The transition from batch to continuous flow has been successfully applied to photoredox-catalyzed syntheses of piperazine (B1678402) derivatives. mdpi.com

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis. researchgate.netmdpi.comorganic-chemistry.org While typically used for C-H functionalization, this technology can also be applied to amide bond formation under exceptionally mild conditions. By using a suitable photocatalyst, it is possible to generate reactive intermediates that lead to the desired amide product, often with high functional group tolerance and avoiding harsh reagents. mdpi.com

Novel Coupling Reagents: The development of new and more efficient coupling reagents is an ongoing area of research. These advanced reagents aim to provide faster reaction kinetics, higher yields, and a better purity profile of the crude product, thereby simplifying purification. For example, dithiocarbamates have been used to generate thioesters in situ from carboxylic acids in a one-pot, green process that avoids traditional coupling agents entirely before reacting with an amine to form the amide bond. rsc.org

Interactive Table: Comparison of Synthetic Strategies

| Strategy | Key Features | Advantages for Yield & Purity |

| Established Batch | Use of acyl chlorides or standard coupling agents (EDC, DCC). | Well-understood, reliable for small-scale synthesis. |

| Green Chemistry | Use of green solvents (water), solvent-free conditions, microwave heating. researchgate.netmdpi.comnih.gov | Reduced environmental impact, potential for simplified workup. |

| Flow Chemistry | Continuous reaction in a microreactor. mdpi.com | Superior control over reaction parameters, enhanced safety, easy scalability, often higher purity. mdpi.com |

| Advanced Catalysis | Photoredox or electrochemical methods. rsc.orgmdpi.com | Extremely mild conditions, high selectivity, avoids stoichiometric waste. mdpi.com |

Synthesis and Derivatization of 1 4 Benzylpiperazin 1 Yl 2 Methoxyethanone Analogues

Design Principles for Structural Modification

The design of analogues of 1-(4-benzylpiperazin-1-yl)-2-methoxyethanone is guided by several key principles aimed at optimizing its pharmacological profile. A primary objective is to enhance the compound's interaction with its biological target. This is often achieved through modifications that improve binding affinity and specificity. For instance, in the development of enzyme inhibitors, such as those targeting monoacylglycerol lipase (B570770) (MAGL) or poly (ADP-ribose) polymerase (PARP), structural modifications are introduced to maximize interactions with the active site of the enzyme. nih.govunisi.itnih.gov

Another critical design principle is the improvement of the molecule's ADME (absorption, distribution, metabolism, and excretion) properties. This involves altering the compound's lipophilicity, polarity, and metabolic stability to ensure it can reach its target in the body in sufficient concentrations and for an appropriate duration. For example, the introduction of polar groups can enhance aqueous solubility, while the modification of metabolically labile sites can increase the compound's half-life.

Furthermore, the "molecular hybridization" approach, which involves combining the structural features of two or more bioactive molecules, is a common strategy. This can lead to the development of compounds with dual or synergistic activities. The fusion of the benzylpiperazine scaffold with other heterocyclic systems is an example of this approach, aiming to create novel chemical entities with enhanced therapeutic potential. beilstein-journals.org

Finally, the principles of stereochemistry are applied to develop chiral analogues. The introduction of stereocenters can have a profound impact on a molecule's biological activity, as different enantiomers or diastereomers may interact differently with chiral biological targets such as enzymes and receptors.

Chemical Modifications at the Ethanone (B97240) Moiety

The ethanone moiety of this compound offers several avenues for chemical modification to modulate the compound's properties. The carbonyl group is a key functional group that can be subjected to various transformations. For instance, reduction of the carbonyl group to a hydroxyl group would yield the corresponding alcohol, which could alter the compound's hydrogen bonding capacity and polarity.

The methoxy (B1213986) group (-OCH3) is another site for modification. It can be replaced with a range of other alkoxy groups (e.g., ethoxy, propoxy) to fine-tune the lipophilicity of the molecule. Furthermore, the entire methoxy group can be substituted with other functionalities. For example, as demonstrated in the synthesis of related PARP inhibitors, the methoxy group can be replaced by a larger substituent, such as a substituted pyrimidinyloxy group, to introduce additional points of interaction with a biological target. nih.govnih.gov

The following table summarizes potential modifications at the ethanone moiety and their rationale:

| Modification | Rationale |

| Reduction of the carbonyl group to a hydroxyl group | To alter hydrogen bonding capacity and polarity. |

| Replacement of the methoxy group with other alkoxy groups | To modulate lipophilicity and steric bulk. |

| Substitution of the methoxy group with larger functionalities (e.g., aryloxy, heteroaryloxy) | To introduce additional binding interactions with a target. |

| Replacement of the entire 2-methoxyethanone moiety | To explore different linkers between the piperazine (B1678402) ring and other functional groups. |

Derivatization of the Benzyl (B1604629) Group and Piperazine Heterocycle

The benzyl group and the piperazine heterocycle are key components of the this compound scaffold that are frequently targeted for derivatization to explore SAR.

Benzyl Group Modifications:

The aromatic ring of the benzyl group is a prime site for substitution. The introduction of various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions on the ring can significantly influence the electronic and steric properties of the molecule. These modifications can affect the compound's binding affinity to its target and its metabolic stability. For instance, the introduction of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance metabolic stability and binding interactions. researchgate.net

Piperazine Heterocycle Modifications:

The piperazine ring itself can be modified, although this is less common than substitution at the nitrogen atoms. More frequently, the benzyl group at the N-4 position is replaced with other substituents to modulate the compound's properties. A wide range of aromatic and heteroaromatic rings can be introduced at this position to explore different binding interactions. Additionally, the N-4 position can be functionalized with groups that alter the basicity of the nitrogen atom, which can impact the compound's pharmacokinetic properties.

The following table provides examples of derivatizations for the benzyl group and piperazine heterocycle:

| Moiety | Derivatization Example | Rationale |

| Benzyl Group | Introduction of electron-withdrawing or electron-donating groups on the aromatic ring | To modulate electronic properties and binding interactions. |

| Benzyl Group | Replacement with other substituted aryl or heteroaryl groups | To explore different steric and electronic requirements for activity. |

| Piperazine Heterocycle | Replacement of the N-4 benzyl group with other cyclic or acyclic substituents | To alter lipophilicity, basicity, and target-binding interactions. |

Conjugation Strategies with Bioactive Entities

The conjugation of this compound with amino acids and peptides represents a promising strategy for developing novel bioactive molecules. This approach can enhance the targeting of specific tissues or cells, improve cellular uptake, and modulate the pharmacokinetic profile of the parent compound.

The synthesis of such hybrid molecules can be achieved through solid-phase synthesis (SPS), which allows for the efficient and controlled assembly of peptide chains. mdpi.com In a typical approach, the this compound moiety could be coupled to the N-terminus or C-terminus of a peptide, or to the side chain of a suitable amino acid residue. The choice of the amino acid or peptide sequence would be guided by the desired biological target and the intended application of the conjugate.

The fusion of the this compound scaffold with other heterocyclic systems is a powerful strategy for creating novel molecular architectures with potentially enhanced or new biological activities. This "molecular hybridization" approach can lead to compounds with improved efficacy, selectivity, and pharmacokinetic properties.

For example, the piperazine ring can be linked to other heterocyclic rings such as pyrimidine, triazole, or oxadiazole. nih.govnih.govbeilstein-journals.orgrsc.org The synthesis of such fused systems often involves multi-step reaction sequences that allow for the controlled construction of the desired molecular framework. The choice of the heterocyclic partner is crucial and is typically based on its known biological activities or its ability to favorably interact with a specific biological target.

The following table summarizes some heterocyclic scaffolds that could be fused with the benzylpiperazine moiety and the potential benefits:

| Heterocyclic Scaffold | Potential Benefit of Fusion |

| Pyrimidine | Can introduce additional hydrogen bonding sites and pi-stacking interactions. nih.govnih.gov |

| 1,2,3-Triazole | Can act as a rigid linker and participate in hydrogen bonding and dipole-dipole interactions. rsc.org |

| Benzothiazole | Can provide a scaffold for developing agents with applications in neurodegenerative diseases. mdpi.com |

| 1,2,5-Oxadiazole (Furazan) | Can act as a nitric oxide donor, which can be beneficial in certain therapeutic applications. beilstein-journals.org |

Stereoselective Synthesis of Chiral Analogues

The introduction of chirality into the this compound scaffold can have a significant impact on its biological activity. The stereoselective synthesis of chiral analogues allows for the preparation of enantiomerically pure compounds, which is crucial for studying the stereochemical requirements of a biological target and for developing more selective and potent drugs.

One established method for the stereoselective synthesis of chiral piperazines involves the use of a chiral starting material, such as an amino acid. For example, (S)-phenylalanine can be used as a chiral precursor to construct a chiral piperazine ring. clockss.org The synthesis typically involves a series of stereocontrolled reactions, such as reductive amination and cyclization, to build the desired chiral scaffold.

The key steps in a potential stereoselective synthesis of a chiral analogue of this compound, based on known methods, could include:

Starting with a chiral precursor: For example, a derivative of a chiral amino acid.

Construction of the chiral piperazine ring: This can be achieved through a sequence of reactions that preserve the stereochemistry of the starting material.

Introduction of the benzyl and 2-methoxyacetyl groups: These groups would be introduced at the appropriate positions on the chiral piperazine scaffold.

This approach would allow for the synthesis of specific stereoisomers of the target compound, enabling a detailed investigation of their differential biological activities.

Preclinical Pharmacological Profiling of 1 4 Benzylpiperazin 1 Yl 2 Methoxyethanone and Its Derivatives

In Vitro Pharmacological Evaluations

The in vitro pharmacological assessment of 1-(4-Benzylpiperazin-1-yl)-2-methoxyethanone derivatives has been conducted through a series of studies to determine their binding affinity for various receptors and their potential for enzyme inhibition.

A series of novel benzylpiperazinyl derivatives have been synthesized and evaluated for their binding affinities at sigma-1 (σ1R) and sigma-2 (σ2R) receptors. nih.gov These studies utilized radioligand binding assays with [³H]-pentazocine for σ1R and [³H]-DTG for σ2R. nih.gov The research identified several derivatives with high affinity for the σ1R, with Ki values ranging from 1.6 to 145 nM. acs.org

One of the most potent compounds identified in this series was 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one, which demonstrated a very high affinity for σ1R with a Ki value of 1.6 nM. nih.gov This compound also showed significant selectivity for the σ1R over the σ2R, with a selectivity ratio (Ki σ2/Ki σ1) of 886. nih.gov In general, the synthesized benzylpiperazine derivatives displayed higher selectivity ratios than the reference ligand, haloperidol. nih.gov Another series of N-(3-phenylpropyl)-N'-benzylpiperazines also showed high affinity for both sigma receptor subtypes, with σ1 affinities ranging from 0.37–2.80 nM and σ2 affinities from 1.03–34.3 nM. nih.gov

| Compound | Ki σ1 (nM) | Ki σ2 (nM) | Selectivity (Ki σ2 / Ki σ1) |

|---|---|---|---|

| 1-{4-[(4-Methoxyphenyl)methyl]piperazin-1-yl}-4-phenylbutan-1-one | 145 ± 15 | >10000 | >69 |

| 3-Cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one | 1.6 ± 0.2 | 1417 ± 115 | 886 |

| 1-{4-[(4-Methoxyphenyl)methyl]piperazin-1-yl}-3-phenylpropan-1-one | 11.2 ± 1.1 | 1015 ± 85 | 91 |

| 1-{4-[(4-Methoxyphenyl)methyl]piperazin-1-yl}-4-phenoxybutan-1-one | 27.5 ± 2.5 | 1187 ± 98 | 43 |

| 1-{4-[(4-Methoxyphenyl)methyl]piperazin-1-yl}-2-phenylethan-1-one | 13.6 ± 1.3 | 1281 ± 101 | 94 |

| 1-(4-Benzylpiperazin-1-yl)-3-phenylpropan-1-one | 8.5 ± 0.8 | 810 ± 75 | 95 |

Data sourced from Romeo, G., et al. (2021). nih.govacs.org

Following a comprehensive review of available scientific literature, no specific binding affinity data for this compound or its direct derivatives for the human adenosine (B11128) receptor subtypes hA1, hA2A, or hA3 could be located.

The parent compound, 1-benzylpiperazine (B3395278) (BZP), is known to be a central nervous system stimulant that elevates synaptic levels of dopamine (B1211576), serotonin (B10506), and noradrenaline by stimulating their release and inhibiting their reuptake. nih.goveuropa.eu BZP has been shown to act on the serotonin reuptake transporter (SERT) and has a lower potency effect on the norepinephrine (B1679862) (NET) and dopamine (DAT) reuptake transporters. wikipedia.org

While quantitative inhibition data for this compound itself is not available, studies on the structurally related class of 4-benzylpiperidine (B145979) carboxamides provide insight into the potential for these scaffolds to interact with monoamine transporters. Research on these compounds identified derivatives with potent inhibitory activity on SERT, NET, and DAT. nih.gov For instance, certain compounds with a biphenyl (B1667301) substituent showed strong inhibition of SERT, while those with a diphenyl group were more selective for DAT. nih.gov

| Compound Class | Target | Activity |

|---|---|---|

| 1-Benzylpiperazine (BZP) | SERT, NET, DAT | Qualitatively described as an inhibitor of reuptake and a releasing agent. europa.eu |

| 4-Benzylpiperidine Carboxamide Derivatives | SERT | IC50 values vary based on substituents; biphenyl groups favor SERT inhibition. nih.gov |

| 4-Benzylpiperidine Carboxamide Derivatives | NET | Most derivatives showed higher inhibition than the control drug venlafaxine. nih.gov |

| 4-Benzylpiperidine Carboxamide Derivatives | DAT | Inhibition is highly correlated with the presence of a diphenyl acetyl substitution. nih.gov |

Note: The data for 4-benzylpiperidine carboxamides is presented to illustrate the activity of a structurally related class, not direct derivatives. nih.gov

Arylpiperazines are a well-documented class of compounds that exhibit affinity for α1-adrenoceptors. nih.gov A study of various 1,4-substituted piperazine (B1678402) derivatives, including those with a 1-(o-methoxyphenyl)piperazine moiety, demonstrated potent affinity for α1-adrenoceptors. nih.gov Radioligand binding assays using [³H]prazosin showed that several of these compounds displaced the radioligand in the low nanomolar range, with Ki values between 2.1 and 13.1 nM. nih.gov The parent compound, BZP, has also been noted to act as an antagonist at the α2-adrenoreceptor. wikipedia.org

The most promising compounds from the studied series possessed an 1-(o-methoxyphenyl)piperazine group, which appears to be a key structural feature for α-adrenoceptor affinity. nih.gov For example, 1-[3-(2-Chloro-6-methylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride had a Ki value of 2.1 nM for the α1-adrenoceptor and was over 60-fold more selective for α1 over α2-receptors. nih.gov

| Compound | Ki α1 (nM) | Ki α2 (nM) | Selectivity (Ki α2 / Ki α1) |

|---|---|---|---|

| 1-[2-(2,6-Dimethylphenoxy)ethyl]-4-(2-methoxyphenyl)piperazine HCl | 13.1 | 128.2 | 9.79 |

| 1-[3-(2,6-Dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine HCl | 2.4 | 341.1 | 142.13 |

| 1-[3-(2-Chloro-6-methylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine HCl | 2.1 | 128.2 | 61.05 |

Data sourced from Marona, H., et al. (2011). nih.gov

Research into benzylpiperazine-based compounds has identified their potential as reversible inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme involved in the degradation of the endocannabinoid 2-arachidonoylglycerol. unisi.it A study focused on optimizing a class of benzylpiperidine and benzylpiperazine compounds for reversible MAGL inhibition identified potent inhibitors that were highly selective for MAGL over other serine hydrolases. unisi.it

Furthermore, the metabolism of benzylpiperazine (BZP) has been shown to involve cytochrome P450 (CYP450) enzymes, particularly CYP2D6, CYP1A2, and CYP3A4. europa.euresearchgate.net Studies have indicated that BZP and its derivatives can act as inhibitors of these isoenzymes. researchgate.net The inhibitory profile varies among different piperazine analogues, with significant effects observed on CYP2D6, CYP1A2, CYP3A4, CYP2C19, and CYP2C9 isoenzymes. researchgate.net

Cell-Based Biological Activity Assays

Beyond enzyme inhibition, the biological activity of this compound derivatives has been assessed in cell-based assays, particularly for their antimicrobial effects.

The emergence of drug-resistant microbial infections necessitates the development of new antimicrobial agents. ijpsnonline.com The benzylpiperazine scaffold is present in a variety of compounds that have been investigated for antimicrobial properties. ijpsnonline.comresearchgate.net

A study focused on 4-substituted benzylpiperazin-1-yl methanone (B1245722) derivatives reported their synthesis and screening for antibacterial and antifungal activities. ijpsnonline.com The compounds were tested against a panel of bacteria including Proteus vulgaris, Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. Antifungal activity was assessed against Altenaria sp., Curvularia sp., Candida albicans, and Aspergillus niger. ijpsnonline.com Several of the synthesized derivatives demonstrated good antibacterial and antifungal activity when compared to standard drugs. ijpsnonline.com Similarly, other related structures, such as 4-benzyl-piperazinyl-s-triazine derivatives, have shown notable antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net The broad-spectrum potential of these compounds underscores the utility of the benzylpiperazine core in the development of novel antimicrobial agents. nih.gov

| Microorganism Type | Species Tested | Observed Activity | Reference |

|---|---|---|---|

| Bacteria (Gram-negative & Gram-positive) | Proteus vulgaris | Active | ijpsnonline.com |

| Staphylococcus aureus | Active | ijpsnonline.com | |

| Escherichia coli | Active | ijpsnonline.com | |

| Bacillus subtilis | Active | ijpsnonline.com | |

| Fungi | Altenaria sp. | Active | ijpsnonline.com |

| Curvularia sp. | Active | ijpsnonline.com | |

| Candida albicans | Active | ijpsnonline.com | |

| Aspergillus niger | Active | ijpsnonline.com |

Antioxidant Activity

The piperazine nucleus is a key structural motif found in numerous compounds exhibiting significant antioxidant properties. researchgate.netasianpubs.org Research has explored the coupling of the piperazine ring with various heterocyclic systems to enhance antioxidant effects. researchgate.netasianpubs.org Studies on derivatives of this compound have demonstrated notable free radical scavenging capabilities.

One specific derivative, 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one (LQFM180), has been evaluated for its antioxidant potential using multiple assay models. nih.gov In electroanalytical assays and the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity test, LQFM180 showed positive antioxidant activity. nih.gov The presence of the hindered phenol (B47542) moiety (3,5-di-tert-butyl-4-hydroxybenzyl) is a critical contributor to the radical-scavenging properties of this class of compounds.

Other studies on different series of benzylpiperazine derivatives have also reported antioxidant effects. For instance, a series of 1-aryl/aralkyl piperazine derivatives containing a methylxanthine moiety was screened using DPPH, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and ferric reducing/antioxidant power (FRAP) methods. nih.gov The results from these studies indicated that specific substitutions on the benzyl (B1604629) or piperazine ring are essential for antioxidant properties, with hydroxyl groups often playing a key role. nih.gov While direct data for the parent compound, this compound, is limited in public literature, the activity of its derivatives suggests that this chemical scaffold is a promising backbone for the development of novel antioxidant agents. nih.govnih.gov

| Compound | Assay Type | Result | Reference |

|---|---|---|---|

| 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one (LQFM180) | DPPH Radical Scavenging | Demonstrated antioxidant activity | nih.gov |

| 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one (LQFM180) | Electroanalytical Assays | Demonstrated antioxidant activity | nih.gov |

| 1-(4-Hydroxybenzyl)piperazine-xanthine derivative (3c) | DPPH Radical Scavenging | IC50: 189.42 μmol/L | nih.gov |

| 1-Benzylpiperazine-xanthine derivative (3a) | DPPH Radical Scavenging | IC50: 371.97 μmol/L | nih.gov |

In Vitro Cytotoxicity and Antiproliferative Activity against Cancer Cell Lines

Derivatives of this compound have been synthesized and evaluated for their potential as anticancer agents. A study focused on novel thiouracil amide compounds, which included structures related to the benzylpiperazine scaffold, screened for their ability to induce cell viability loss in a human estrogen-receptor-positive (ER+) breast cancer cell line (MCF-7). nih.govnih.gov

Among the synthesized compounds, several featuring a substituted piperazine moiety demonstrated significant antiproliferative effects. nih.gov For example, compound 5e (a thiouracil derivative with a piperazine linker) exhibited a half-maximal inhibitory concentration (IC50) value of 18.23 µM against MCF-7 cells after 72 hours of treatment. nih.gov Other related compounds, 5a and 5b , also showed notable activity with IC50 values of 22.68 µM and 25.71 µM, respectively. nih.gov The mechanism of action for these compounds was linked to the inhibition of poly (ADP-ribose) polymerase (PARP1), a key enzyme in DNA repair, leading to increased apoptosis in the cancer cells. nih.govnih.gov

Further research into other series of benzylpiperazine derivatives has also highlighted their cytotoxic potential across a range of cancer cell lines. A series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives showed significant cell growth inhibitory activity against liver (HUH7), colon (HCT-116), and breast (MCF7) cancer cell lines in micromolar concentrations. researchgate.net These findings underscore the potential of the benzylpiperazine scaffold as a template for the design of new cytotoxic and antiproliferative agents for oncology. nih.govresearchgate.net

| Compound Series | Cell Line | Activity | Key Findings | Reference |

|---|---|---|---|---|

| Thiouracil Piperazine Amides (e.g., 5a, 5b, 5e) | MCF-7 (Breast Cancer) | IC50 values from 18.23 to 25.71 µM | Induced loss of cell viability via PARP1 inhibition. | nih.govnih.gov |

| 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives | HUH7 (Liver), HCT-116 (Colon), MCF7 (Breast) | Significant growth inhibition at micromolar concentrations | Demonstrated broad cytotoxic activity against multiple cancer cell types. | researchgate.net |

In Vitro Functional Assays for Receptor Agonism/Antagonism

The this compound scaffold and its derivatives have been investigated for their interactions with various central nervous system (CNS) receptors. Benzylpiperazine (BZP) itself is known to act on serotonergic and dopaminergic systems, stimulating the release and inhibiting the reuptake of these neurotransmitters. wikipedia.orgeuropa.eu

A specific derivative, 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one (LQFM180), was evaluated in competition binding assays to determine its affinity for several receptors. nih.gov The results showed that LQFM180 was able to bind to α1B-adrenergic, 5-HT1A serotonergic, and D2 dopaminergic receptors, although with affinities in the low micromolar range. nih.gov This suggests a potential for polypharmacology, where the compound interacts with multiple targets.

Another line of research has developed benzylpiperazine derivatives as selective ligands for sigma-1 (σ1) receptors, which are implicated in pain signaling. nih.gov One such derivative, 15 (3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one), demonstrated very high affinity for the σ1 receptor (Ki = 1.6 nM) and acted as an antagonist. nih.gov This highlights the tunability of the benzylpiperazine scaffold to achieve high affinity and selectivity for specific receptor targets, moving beyond the broader monoamine transporter interactions of the parent BZP molecule. nih.govnih.gov Furthermore, other piperazine-derived compounds have been developed as potent and selective α1D/1A-adrenoceptor antagonists for potential therapeutic applications. frontiersin.org

Preclinical Pharmacokinetic (ADME) Characterization

In Vitro Absorption and Permeability Assessment

The absorption and permeability characteristics of potential drug candidates are critical for determining their oral bioavailability. For benzylpiperazine (BZP) and its derivatives, in silico and in vitro models are employed to predict their pharmacokinetic behavior. ADME (Absorption, Distribution, Metabolism, and Excretion) prediction tools are often used in the early stages of drug discovery.

Metabolic Stability and Metabolite Identification Studies

The metabolism of benzylpiperazine (BZP) has been investigated in human liver microsome assays. researchgate.net These studies are crucial for understanding the compound's stability and identifying the enzymes responsible for its breakdown. The metabolism of BZP primarily involves cytochrome P450 enzymes, with CYP2D6, CYP1A2, and CYP3A4 being major contributors. researchgate.netresearchgate.net

The primary metabolic pathways for BZP include hydroxylation of the benzyl ring and N-dealkylation of the piperazine core. europa.eu Key metabolites identified in human studies following an oral dose of BZP include 4-hydroxy-BZP, 3-hydroxy-BZP, and piperazine. europa.eunih.gov These metabolites are subsequently conjugated with glucuronic or sulfuric acid before excretion in the urine. europa.eu In vitro studies using human liver microsomes have also shown that BZP and its derivatives can act as inhibitors of certain CYP isoenzymes, indicating a potential for drug-drug interactions. researchgate.net The metabolic stability of a specific derivative will depend heavily on the nature and position of its substituents, which can either block or facilitate access by metabolic enzymes.

Plasma Protein Binding Analysis

Plasma protein binding (PPB) is a key pharmacokinetic parameter that influences the distribution and clearance of a drug. A compound that is highly bound to plasma proteins, such as albumin, has a lower concentration of free drug available to exert its pharmacological effect or to be metabolized and cleared.

While specific experimental PPB data for this compound was not found in the reviewed sources, general characteristics of the benzylpiperazine class of compounds can be inferred. As lipophilic amine structures, they are expected to exhibit some degree of plasma protein binding. In silico ADME prediction tools are frequently used to estimate this parameter in early drug development. For example, studies on other novel heterocyclic compounds, such as benzylpiperidine and benzylpiperazine-based MAGL inhibitors, routinely include computational predictions of PPB as part of their ADME evaluation, suggesting its importance for this class of molecules. unisi.itnih.gov The actual percentage of binding would need to be determined experimentally through methods like equilibrium dialysis or ultrafiltration to accurately characterize the pharmacokinetic profile of the specific compound and its derivatives.

Excretion Pathway Predictions

The excretion of a xenobiotic, such as this compound, is the process by which the compound and its metabolites are eliminated from the body. Predicting these pathways is a critical component of preclinical pharmacological profiling, as it influences the compound's duration of action and potential for accumulation. Predictions are often based on the physicochemical properties of the molecule and data from structurally similar compounds. For piperazine derivatives, renal excretion is a primary route of elimination.

Based on preclinical studies of related benzylpiperazine compounds, it is predicted that this compound and its derivatives will primarily be excreted through the kidneys into the urine. nih.govwikipedia.org A smaller portion may be eliminated via hepatobiliary excretion. researchgate.net The parent compound may be excreted unchanged to some extent, but the majority is expected to undergo metabolic transformation prior to elimination. nih.govresearchgate.net

Metabolism of similar compounds, such as N-Benzylpiperazine (BZP), involves Phase I and Phase II reactions. oup.com Phase I reactions likely include hydroxylation of the benzyl aromatic ring and potential N-dealkylation. researchgate.neteuropa.eu Given the methoxy (B1213986) group in this compound, O-demethylation is also a probable metabolic pathway, as seen with other methoxyphenylpiperazine derivatives. nih.gov Following these initial transformations, the resulting metabolites are predicted to undergo Phase II conjugation, primarily with glucuronic acid and sulfates, to increase their water solubility and facilitate renal clearance. nih.goveuropa.eu

In silico models, which are computational tools used in drug discovery, can also be employed to predict the absorption, distribution, metabolism, and excretion (ADME) properties of novel compounds. nih.govnih.govbath.ac.uk These models analyze the molecule's structure to forecast its pharmacokinetic behavior, including its likely routes of excretion. researchgate.netmdpi.comnih.gov For piperazine derivatives, these computational predictions often align with experimental findings, suggesting a high probability of renal clearance. mdpi.com

The predicted excretion pathways for this compound are summarized in the table below.

| Predicted Pathway | Description | Key Metabolites | Supporting Evidence |

| Primary Route | Renal Excretion | Unchanged parent compound, hydroxylated metabolites, glucuronide and sulfate (B86663) conjugates. nih.goveuropa.eu | Studies on N-Benzylpiperazine (BZP) show significant urinary excretion of the parent drug and its metabolites. nih.govresearchgate.net |

| Secondary Route | Hepatobiliary Excretion | Glucuronide conjugates. | While renal excretion is predominant for similar compounds, some degree of biliary excretion has been observed for other novel piperazine derivatives. researchgate.net |

| Metabolic Transformations Preceding Excretion | Phase I & II Metabolism | p-Hydroxy and m-Hydroxy derivatives, O-demethylated metabolites, glucuronide and sulfate conjugates. nih.govnih.gov | Extensive metabolism, including hydroxylation and conjugation, is a hallmark of BZP elimination. nih.govoup.com O-demethylation is a key metabolic step for methoxyphenylpiperazine compounds. nih.gov |

Molecular Mechanisms and Target Identification Studies of 1 4 Benzylpiperazin 1 Yl 2 Methoxyethanone Analogues

Elucidation of Cellular and Subcellular Mechanisms of Action

Research into the analogues of 1-(4-Benzylpiperazin-1-yl)-2-methoxyethanone has revealed several distinct cellular and subcellular mechanisms of action, largely dependent on the specific structural modifications of the parent compound.

One line of investigation focused on thiouracil amide analogues, which have been shown to induce apoptosis in human breast cancer cells. nih.govresearchgate.net The mechanism involves the cleavage of Poly (ADP-Ribose) Polymerase 1 (PARP1), a key enzyme in DNA repair. nih.gov This cleavage is accompanied by an enhancement in the phosphorylation of H2AX, a marker for DNA double-strand breaks, and an increase in the activity of caspases 3 and 7, which are critical executioner caspases in the apoptotic pathway. nih.govresearchgate.net

Another analogue, 1-benzyl-N-(3-(4-(2-methoxyphenyl) piperazine-1-yl) propyl)-1H-indole-2-carboxamide (HJZ-12), was found to induce apoptosis in benign prostatic hyperplasia (BPH) cells. frontiersin.org Intriguingly, this apoptotic effect was determined to be independent of its primary target, the α1-adrenoceptor. Further investigation using RNA-Seq analysis identified that the anti-apoptotic gene B-lymphoma Mo-MLV insertion region 1 (Bmi-1) was involved in this apoptotic induction. frontiersin.org

In the context of G protein-coupled receptors (GPCRs), benzhydryl piperazine (B1678402) analogues have been observed to influence receptor trafficking and signaling. For instance, the cannabinoid receptor type 1 (CB1) inverse agonist, LDK1229, not only antagonizes the basal G protein coupling activity of the receptor but also leads to an increased cell surface localization of CB1. nih.govresearchgate.net This suggests a mechanism that involves altering the internalization and cell surface expression of the receptor. nih.gov

Furthermore, studies on benzylpiperazine derivatives targeting the σ-1 receptor, a chaperone protein at the mitochondria-associated endoplasmic reticulum membrane, indicate a modulatory role in pain signaling. These antagonists can block σ-1 receptor activity, which in turn leads to increased opioid receptor signaling and decreased NMDA receptor signaling. nih.gov This demonstrates a mechanism that influences the function of other critical receptor systems. nih.gov

Definitive Identification of Biological Targets

Through various screening and molecular biology techniques, researchers have definitively identified several biological targets for different analogues of this compound. These targets span different protein families, including enzymes and receptors.

| Compound Class/Analogue | Biological Target | Protein Family |

| Thiouracil Amide Analogues (e.g., 5a, 5e) | Poly (ADP-Ribose) Polymerase 1 (PARP1) nih.govresearchgate.net | Enzyme (DNA Repair) |

| Benzhydryl Piperazine Analogues (e.g., LDK1229) | Cannabinoid Receptor Type 1 (CB1) nih.govnih.gov | G Protein-Coupled Receptor |

| Benzylpiperazine Derivatives (e.g., Compound 15) | σ-1 Receptor (σ1R) nih.gov | Chaperone Protein |

| Piperazine-Derived Indole-2-carboxamide (HJZ-12) | α1D- and α1A-Adrenoceptors frontiersin.org | G Protein-Coupled Receptor |

| Chromen-4-one Analogue (Compound 1) | M2 Muscarinic Acetylcholine Receptors researchgate.net | G Protein-Coupled Receptor |

| Benzylpiperidine Analogue (Donepezil) | Acetylcholinesterase (AChE) nih.govdrugbank.com | Enzyme (Hydrolase) |

The identification of these targets highlights the chemical versatility of the benzylpiperazine scaffold, which can be modified to interact with a diverse range of biological macromolecules. For example, thiouracil amide derivatives have been identified as inhibitors of the catalytic activity of PARP1. nih.gov In contrast, benzhydryl piperazine analogues like LDK1229 bind selectively to the CB1 receptor over the CB2 receptor. nih.govnih.gov Other research has developed benzylpiperazine derivatives with high affinity for the σ-1 receptor, demonstrating significant selectivity over the σ-2 receptor subtype. nih.gov

Binding Kinetics and Thermodynamics at Target Sites

The characterization of the binding of benzylpiperazine analogues to their targets often involves determining their binding affinity, typically expressed as the inhibition constant (Ki). While comprehensive thermodynamic data (enthalpy and entropy changes) are not widely reported in the available literature, binding affinity studies provide crucial insights into the potency and selectivity of these compounds.

For the σ-1 receptor antagonist, Compound 15, a very high affinity was reported with a Ki value of 1.6 nM. nih.gov This compound also showed high selectivity, with a Ki ratio of 886 for the σ-2 receptor versus the σ-1 receptor. nih.gov

The CB1 receptor inverse agonist LDK1229 binds with a Ki value of 220 nM. nih.govnih.gov This indicates a moderate to high affinity for its target.

| Compound | Target | Binding Affinity (Ki) |

| Compound 15 | σ-1 Receptor | 1.6 nM nih.gov |

| LDK1229 | Cannabinoid Receptor Type 1 (CB1) | 220 nM nih.govnih.gov |

In silico docking studies have also been employed to understand the molecular interactions at the binding site. While not available for this compound itself, studies on the related acetylcholinesterase inhibitor Donepezil (1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine) provide a model for these interactions. nih.gov Docking predictions suggest that the compound spans the binding cavity of the enzyme. Specific interactions were identified, with the ammonium (B1175870) group of the piperidine (B6355638) ring interacting with amino acid residues Trp84, Phe330, and Asp72, the benzyl (B1604629) group interacting with Trp84 and Phe330, and the indanone moiety interacting with Tyr70 and Trp279. nih.gov Such detailed molecular interaction maps are crucial for understanding the basis of binding affinity and for the rational design of new, more potent analogues.

Computational and Structural Biology Approaches in the Study of 1 4 Benzylpiperazin 1 Yl 2 Methoxyethanone Derivatives

Molecular Docking Simulations with Identified Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor's active site. This method is crucial for understanding the binding mode of 1-(4-benzylpiperazin-1-yl)-2-methoxyethanone derivatives and estimating their binding affinity.

Research has shown that these derivatives can interact with a variety of biological targets. For instance, a study on a related compound, 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one (LQFM180), identified its ability to bind to several central nervous system receptors. nih.gov Competition binding assays revealed that LQFM180 interacts with α1B-adrenergic, 5-HT1A serotonergic, and D2 dopaminergic receptors, albeit in the low micromolar range. nih.gov

Molecular docking simulations on other phenylpiperazine derivatives have further illuminated potential interactions with various targets. These studies often involve preparing the protein structure by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning charges. mdpi.com The ligand is then placed in the binding pocket, and its conformational space is explored to find the most stable binding pose, often evaluated by a scoring function that estimates the free energy of binding. For example, docking studies on similar piperazine-containing compounds have been performed against targets like the C-C chemokine receptor type 1 (CCR1), which is implicated in inflammatory diseases. nih.gov Other research has explored the interaction of phenylpiperazine derivatives with the DNA-Topo II complex as potential anticancer agents. nih.gov

The results from these simulations provide critical insights into how the benzylpiperazinyl moiety and its substituents fit within the receptor's binding cavity, guiding further chemical modifications to enhance potency and selectivity.

| Derivative Class | Identified Target | Therapeutic Area | Reference |

|---|---|---|---|

| This compound Derivatives | α1B-adrenergic, 5-HT1A, D2 receptors | Central Nervous System | nih.gov |

| 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl) ethanones | C-C chemokine receptor type 1 (CCR1) | Inflammation, Autoimmune Diseases | nih.gov |

| Phenylpiperazine derivatives of 1,2-benzothiazine | DNA-Topo II complex | Oncology | nih.gov |

| Spiropyrazoline derivatives (containing aromatic units) | PARP1 enzyme | Oncology | mdpi.com |

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a cornerstone of ligand-based drug design, particularly when the three-dimensional structure of the target receptor is unknown. A pharmacophore represents the essential three-dimensional arrangement of molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are critical for a molecule's biological activity. researchgate.net

For derivatives of this compound, pharmacophore models can be generated based on a set of known active compounds. By aligning these active molecules, common chemical features are identified and mapped to create a 3D query. This model can then be used to screen large virtual databases to identify novel compounds that possess the required pharmacophoric features and are therefore likely to be active. researchgate.net

The process involves several key steps:

Selection of a training set: A diverse set of molecules with known biological activities against a specific target is compiled.

Conformational analysis: The flexible bonds within each molecule are explored to generate a representative set of low-energy conformations.

Feature identification: Common chemical features such as hydrogen bond acceptors/donors, hydrophobic regions, and aromatic rings are identified.

Model generation and validation: The features are spatially aligned to generate one or more pharmacophore hypotheses. These models are then validated using a test set of compounds (both active and inactive) to assess their ability to distinguish between them.

This approach has been successfully applied to various classes of compounds, including those with a piperazine core, to identify key structural motifs required for receptor binding and to guide the design of new derivatives with improved activity. pharmacophorejournal.com

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can predict the potency of newly designed molecules before their synthesis. mdpi.com

For this compound derivatives, a QSAR study would involve calculating a range of molecular descriptors for each compound in a series. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape). brieflands.com Statistical methods, such as Multiple Linear Regression (MLR), are then used to build a model that correlates these descriptors with the observed biological activity (e.g., IC50 values). mdpi.com

A typical QSAR equation takes the form: Biological Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

The statistical quality of the resulting model is assessed using parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²), which indicate the model's predictive power. nih.govmdpi.com For example, 3D-QSAR studies on similar 1-(4-phenylpiperazin-1-yl) derivatives have yielded statistically significant models (q² > 0.6, r² > 0.9) that help in understanding the structure-activity relationship. nih.gov Contour maps generated from 3D-QSAR techniques like CoMFA (Comparative Molecular Field Analysis) can visualize regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity, providing direct guidance for structural modification. nih.gov

| Descriptor Type | Example Descriptor | Information Provided | Reference |

|---|---|---|---|

| Electronic | HOMO/LUMO energy | Electron-donating or accepting ability | nih.gov |

| Steric/Topological | Principal moment of inertia | Molecular shape and size | nih.gov |

| Thermodynamic | LogP | Lipophilicity and membrane permeability | brieflands.com |

| Structural | Number of rotatable bonds | Molecular flexibility | pharmacophorejournal.com |

| Quantum Chemical | Partial atomic charges | Electrostatic interaction potential | researchgate.net |

Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are crucial for assessing the stability of the docked pose, exploring the conformational flexibility of the ligand and receptor, and understanding the detailed dynamics of their interaction. rsc.org

In the study of this compound derivatives, once a promising binding pose is identified through docking, an MD simulation can be initiated. This involves placing the complex in a simulated physiological environment (a box of water molecules and ions) and solving Newton's equations of motion for every atom in the system. rsc.org The resulting trajectory provides detailed information on how the ligand settles into the binding pocket, the stability of key interactions (like hydrogen bonds), and any conformational changes in the protein upon ligand binding. researchgate.net Analysis of the simulation can reveal, for example, the root mean square deviation (RMSD) of the ligand, which indicates its stability within the active site over the simulation period.

Protein-Ligand Interaction Analysis and Binding Site Characterization

A detailed analysis of the interactions between the ligand and the protein's binding site is fundamental to understanding the structural basis of its activity. researchgate.net This analysis, often performed after molecular docking or MD simulations, characterizes the specific types of non-covalent interactions that stabilize the complex.

For derivatives of this compound, key interactions may include:

Hydrogen Bonds: Formed between hydrogen bond donors (like N-H groups in the piperazine ring) and acceptors (like carbonyl oxygens in protein backbones or side chains). The interaction of a related compound with Tyr113 in the CCR1 receptor highlights the importance of such bonds. nih.gov

Hydrophobic Interactions: Occur between the nonpolar parts of the ligand (e.g., the benzyl (B1604629) ring) and hydrophobic residues in the binding pocket.

π-π Stacking: Aromatic rings, such as the benzyl group, can stack with aromatic residues of the protein (e.g., Tyrosine, Phenylalanine), contributing to binding affinity. mdpi.com

Electrostatic Interactions: Occur between charged or polar groups on the ligand and oppositely charged or polar residues in the receptor. researchgate.net

Homology Modeling of Undetermined Receptor Structures

In many cases, the experimental 3D structure of a drug target has not been determined by methods like X-ray crystallography or NMR spectroscopy. When this occurs, homology modeling (or comparative modeling) can be used to build a reliable 3D model of the target protein. unar.ac.id

The process relies on the principle that proteins with similar amino acid sequences adopt similar three-dimensional structures. The steps are as follows:

Template Identification: The amino acid sequence of the target protein is used to search a database (like the Protein Data Bank or PDB) for homologous proteins with known structures. A suitable template will have a high sequence identity (typically >30%) to the target. nih.gov For instance, the CCR1 receptor, a GPCR, was modeled using a template structure (PDB ID: 4EA3) that had a high sequence identity. nih.gov

Sequence Alignment: The target sequence is aligned with the template sequence to identify conserved and variable regions.

Model Building: The coordinates of the conserved regions of the template are transferred to the target protein. The structures of loops and side chains in non-conserved regions are modeled using specialized algorithms.

Once a validated homology model is generated, it can be used in molecular docking and other computational studies to investigate the binding of this compound derivatives, even in the absence of an experimental receptor structure. nih.govnih.gov

Structure Activity Relationship Sar Studies of 1 4 Benzylpiperazin 1 Yl 2 Methoxyethanone Derivatives

Systematic Elucidation of Structural Features Governing Biological Activity

Key structural determinants of activity include:

The Piperazine (B1678402) Core: This central scaffold is crucial for the molecular architecture. Its conformation and the basicity of its two nitrogen atoms are vital for receptor interactions. researchgate.net

The N1-Substituent (Methoxyethanone group): The nature of the acyl group at the N1 position of the piperazine ring influences the molecule's interaction with biological targets.

The N4-Substituent (Benzyl group): Substitutions on the phenyl ring of the benzyl (B1604629) group are a primary driver of activity and selectivity. The electronic and steric properties of these substituents dictate the binding affinity to various receptors. researchgate.net

Linker Modifications: While the core molecule has a direct linkage, SAR studies on related scaffolds show that the length and flexibility of any chain connecting the piperazine ring to other moieties can significantly impact affinity. nih.gov

For instance, research on a related compound, 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one (LQFM180), demonstrated that the bulky, electron-donating tert-butyl groups and the hydroxyl group on the benzyl ring confer potent antioxidant and central nervous system activities, including anxiolytic- and antidepressant-like effects. nih.gov This highlights how the substitution pattern on the benzyl moiety is a critical factor governing the biological outcome. These derivatives often exert their effects by modulating neurotransmitter systems, with studies showing that benzylpiperazine (BZP) itself enhances the release of dopamine (B1211576) and norepinephrine (B1679862). researchgate.netnih.govnih.gov

Role of Specific Functional Groups and Their Position in Eliciting Activity

The specific functional groups attached to the benzylpiperazine scaffold and their positioning are critical in defining the biological activity. Understanding these relationships allows for the rational design of compounds with improved therapeutic properties. researchgate.net

Substituents on the Benzyl Ring:

Electron-donating vs. Electron-withdrawing groups: Attaching electron-donating groups (like methoxy (B1213986), -OCH3) or electron-withdrawing groups (like chloro, -Cl or trifluoromethyl, -CF3) to the aromatic ring of the benzyl group can significantly influence receptor binding affinity and selectivity. researchgate.net For example, 1-(3-chlorophenyl) piperazine (mCPP) and 1-(3-trifluoromethylphenyl) piperazine (TFMPP) show a strong affinity for serotonin (B10506) receptors, a different profile from the primarily dopaminergic action of unsubstituted BZP. researchgate.netnih.gov

Bulky vs. Small Substituents: The size and shape of substituents can impact how the molecule fits into a receptor's binding pocket. researchgate.net The presence of bulky groups, such as the di-tert-butyl groups in LQFM180, can enhance specific interactions or provide steric hindrance that prevents binding to off-target sites, contributing to both potency and selectivity. nih.gov

Modifications of the Piperazine Ring:

N-dealkylation and Hydroxylation: The metabolism of benzylpiperazine often involves hydroxylation and N-dealkylation, catalyzed by cytochrome P450 enzymes. researchgate.net The resulting metabolites, such as N-benzylethylenediamine (BEDA), can retain or have altered biological activity. For example, both BZP and its metabolite BEDA have been shown to enhance memory acquisition and consolidation. researchgate.netbohrium.com

Acyl Group Variation: The methoxyethanone group at the N1 position is a key feature. SAR studies on related piperazine derivatives, such as those targeting σ1 receptors, have shown that varying the acyl group (e.g., replacing it with 3-cyclohexylpropan-1-one) can dramatically increase receptor affinity and selectivity. nih.gov

The following table summarizes the influence of different functional groups on the activity of various benzylpiperazine derivatives, based on findings from related compound series.

| Compound/Derivative Class | Key Functional Group(s) | Position | Observed Biological Effect |

| LQFM180 | 3,5-di-tert-butyl, 4-hydroxy | Benzyl Ring | Antioxidant, Anxiolytic, Antidepressant-like activity nih.gov |

| TFMPP | 3-trifluoromethyl | Phenyl Ring (at N1) | Serotonin agonist activity researchgate.netijrrjournal.com |

| mCPP | 3-chloro | Phenyl Ring (at N1) | Serotonin agonist activity researchgate.netnih.gov |

| BZP | Unsubstituted Benzyl | N4 of Piperazine | Dopaminergic and Noradrenergic action researchgate.netnih.gov |

| DBZP | Second Benzyl group | N1 of Piperazine | Dopaminergic/Serotonergic effects, lower potency than BZP nih.govnih.gov |

Influence of Stereochemistry on Potency and Selectivity

Stereochemistry is a critical factor that can profoundly influence the pharmacological properties of piperazine derivatives. researchgate.net Chiral centers within the molecule can lead to enantiomers or diastereomers that exhibit different potencies, selectivities, and even different types of biological activity. This is because biological targets like receptors and enzymes are themselves chiral, leading to stereoselective interactions. researchgate.net

While 1-(4-benzylpiperazin-1-yl)-2-methoxyethanone itself is achiral, the introduction of chiral centers through substitution on the piperazine ring or on its side chains can create stereoisomers with distinct pharmacological profiles. For example, in studies of other potent sigma receptor ligands based on piperazine, the stereochemistry of substituents plays a crucial role in determining binding affinity and selectivity. nih.gov Different enantiomers of a compound can interact differently with the amino acid residues in a receptor's binding pocket, leading to one isomer having a much higher affinity than the other. researchgate.net This stereoselectivity is a key consideration in drug design, as developing a single, more active stereoisomer can lead to a more potent and selective drug with a better therapeutic index.

Comparative SAR with Related Piperazine and Piperidine (B6355638) Scaffolds

Comparing the SAR of piperazine-containing compounds with their piperidine analogues offers valuable insights into the role of the heterocyclic core. Piperidine and piperazine are often considered bioisosteres, but the presence of the second nitrogen atom in piperazine significantly alters the molecule's physicochemical properties, such as its basicity (pKa), polarity, and hydrogen bonding capacity. nih.govresearchgate.net

Studies directly comparing these two scaffolds have revealed dramatic differences in biological activity:

Receptor Affinity and Selectivity: In a series of compounds designed as histamine (B1213489) H3 (H3R) and sigma-1 (σ1R) receptor antagonists, replacing a piperidine core with a piperazine ring had a profound effect. One compound with a piperidine core showed high affinity for both H3R (Ki = 7.70 nM) and σ1R (Ki = 3.64 nM). nih.govacs.org Its direct piperazine analogue, however, retained high affinity for H3R (Ki = 3.17 nM) but saw its affinity for σ1R plummet (Ki = 1531 nM). nih.govacs.org This demonstrates that the piperazine ring was a critical negative determinant for σ1R activity in that specific chemical context. The difference was attributed to changes in the protonation state of the molecule at physiological pH due to the second nitrogen atom. nih.gov

Acetylcholinesterase (AChE) Inhibition: In the development of AChE inhibitors for conditions like Alzheimer's disease, the 1-benzylpiperidine (B1218667) scaffold has proven to be a highly effective template. nih.govbohrium.com The compound Donepezil (E2020), a potent AChE inhibitor, is based on a 1-benzyl-4-substituted-piperidine structure. nih.govbohrium.comresearchgate.net While piperazine derivatives have also been explored for this target, the SAR for the piperidine-based series is exceptionally well-defined, with the benzyl group and the piperidine nitrogen being essential for binding to the active site of the enzyme. nih.govbohrium.com

The table below provides a comparative view of piperazine vs. piperidine scaffolds from a specific study on dual H3/σ1 receptor ligands.

| Scaffold | Compound ID | H3R Affinity (Ki, nM) | σ1R Affinity (Ki, nM) |

| Piperazine | 4 | 3.17 | 1531 |

| Piperidine | 5 | 7.70 | 3.64 |

| Data sourced from studies on H3R and σ1R antagonists. nih.govacs.org |

Development of Predictive SAR Models for Optimized Analogue Design

To accelerate the drug discovery process and reduce the need for exhaustive synthesis and testing, computational methods are used to develop predictive SAR models. nih.gov Quantitative Structure-Activity Relationship (QSAR) modeling is a key technique used to build mathematical models that correlate the chemical structure of compounds with their biological activity. mdpi.comresearchgate.net

For piperazine derivatives, several QSAR studies have been successfully conducted:

Model Development: These models are built using a series of known piperazine analogues and their measured biological activities (e.g., pIC50). Various molecular descriptors are calculated for each molecule, quantifying their electronic, topological, geometrical, and physicochemical properties. mdpi.com Statistical methods like Multiple Linear Regression (MLR) are then used to create an equation that links these descriptors to the activity. mdpi.com

Key Descriptors: QSAR studies on piperazine derivatives have identified several descriptors as being significantly correlated with biological activity. These include parameters like the energy of the lowest unoccupied molecular orbital (ELUMO), molar refractivity (MR), aqueous solubility (Log S), and topological polar surface area (PSA). mdpi.com

Predictive Power: The robustness of these models is validated internally and externally to ensure they have genuine predictive power for new, untested compounds. mdpi.commdpi.com A well-built QSAR model can be used to virtually screen libraries of potential derivatives and prioritize the synthesis of compounds predicted to have the highest activity. nih.govmdpi.com This rational, model-driven approach allows medicinal chemists to design optimized analogues with a higher probability of success.

Medicinal Chemistry Applications and Future Research Directions

Rational Design of Next-Generation Therapeutic Candidates based on the Scaffold

The 1-(4-benzylpiperazin-1-yl)-2-methoxyethanone scaffold serves as a valuable starting point for the rational design of new therapeutic candidates. The piperazine (B1678402) ring is a common motif in many approved drugs, valued for its ability to improve pharmacokinetic properties and serve as a linker for pharmacophoric groups. nih.gov The benzyl (B1604629) group can be modified to explore structure-activity relationships (SAR), potentially enhancing target binding affinity and selectivity. For instance, substitutions on the phenyl ring of the benzyl group can modulate electronic and steric properties, leading to optimized interactions with biological targets. nih.govnih.gov

Furthermore, the methoxyethanone side chain can be altered to introduce additional points of interaction or to fine-tune the physicochemical properties of the molecule. For example, replacing the methoxy (B1213986) group with other functionalities could lead to the development of derivatives with improved metabolic stability or altered target engagement. The core structure has been utilized as an intermediate in the synthesis of inhibitors of phosphatidylinositol 3-kinase (PI3K), suggesting its potential in developing anticancer agents. google.com

Table 1: Potential Modifications for Rational Drug Design

| Molecular Component | Potential Modifications | Desired Outcome |

| Benzyl Group | Substitution on the phenyl ring (e.g., halogens, alkyls, hydroxyls) | Enhanced target binding, improved selectivity, altered pharmacokinetic profile |

| Piperazine Ring | Introduction of substituents on the ring | Modulation of basicity, improved cell permeability |

| Methoxyethanone Chain | Replacement of the methoxy group, alteration of the ketone | Improved metabolic stability, introduction of new interaction points |

Exploration of Novel Therapeutic Areas for Compound Application

While its use as an intermediate for PI3K inhibitors in cancer therapy is noted, the this compound scaffold holds promise for other therapeutic areas. google.com Piperazine derivatives have shown a wide range of biological activities, including antipsychotic, antidepressant, and antimicrobial effects. nih.govdntb.gov.ua The structural similarities to known psychoactive compounds suggest that derivatives of this scaffold could be investigated for their potential in treating central nervous system (CNS) disorders.

Moreover, the piperazine moiety is present in a number of antiviral and anticancer agents. researchgate.net This suggests that novel derivatives of this compound could be synthesized and screened for activity against various viral targets or cancer cell lines. nih.gov For instance, conjugation with other bioactive heterocycles like triazoles has been shown to yield compounds with potent anticancer activity. rsc.orgnih.gov

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

Machine learning models, such as quantitative structure-activity relationship (QSAR) models, can be developed to predict the biological activity of newly designed compounds, thereby prioritizing the synthesis of the most promising candidates. nih.gov Generative AI models can be used for de novo drug design, creating novel molecular structures with desired pharmacological profiles based on the core scaffold. mdpi.commdpi.com These computational tools can help to navigate the vast chemical space and identify derivatives with high potential for therapeutic success, reducing the time and cost of traditional drug discovery processes. ijettjournal.org

Strategic Development of Preclinical Research Pipelines

A strategic preclinical research pipeline is essential for the successful development of drug candidates derived from the this compound scaffold. This pipeline should encompass a series of well-defined stages, starting with the synthesis and characterization of a library of derivatives. researchgate.netresearchgate.netunisi.ituran.uamdpi.com

Following synthesis, these compounds would undergo a cascade of in vitro screening assays to evaluate their biological activity against a panel of relevant targets. Promising hits would then be subjected to further characterization, including determination of their mechanism of action and selectivity profiling. Lead compounds that emerge from this stage would then be evaluated in cellular and animal models of disease to assess their efficacy and pharmacokinetic properties. This systematic approach ensures that only the most promising candidates advance to more extensive and costly preclinical and clinical development.

Design of Targeted Delivery Systems for Enhanced Efficacy

To maximize the therapeutic potential and minimize potential side effects of drugs derived from the this compound scaffold, the design of targeted drug delivery systems is a critical consideration. ijper.orgwiley-vch.de Such systems aim to deliver the therapeutic agent specifically to the site of action, thereby increasing its local concentration and reducing systemic exposure. ijper.org

Various nanocarriers, such as liposomes, niosomes, and polymeric nanoparticles, can be employed to encapsulate the drug and facilitate its targeted delivery. wiley-vch.degoogle.com For example, in cancer therapy, nanoparticles can be functionalized with targeting ligands that recognize and bind to receptors overexpressed on the surface of cancer cells. akm.ru This approach not only enhances the efficacy of the drug but also reduces its toxicity to healthy tissues. The development of such targeted delivery systems could significantly improve the therapeutic index of novel compounds derived from this versatile scaffold.

Q & A

Q. What are the established synthetic routes for 1-(4-Benzylpiperazin-1-yl)-2-methoxyethanone?